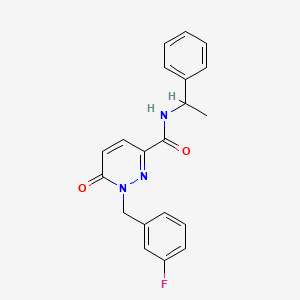

1-(3-fluorobenzyl)-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a pyridazine ring, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the fluorobenzyl and phenylethyl groups. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazine ring, a fluorobenzyl group, and a carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the carboxamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, while the carboxamide group could form hydrogen bonds .Scientific Research Applications

Solid-state Tautomeric Structure and Invariom Refinement

The conformation and tautomeric structure of a potent HIV integrase inhibitor were resolved using single-crystal X-ray crystallography, demonstrating the compound's solid-state structure and its similarity in solution. This research highlights the molecule's electrostatic properties derived from molecular charge density, emphasizing the significance of tautomeric structures in drug design (Bacsa et al., 2013).

Synthesis and Antimicrobial Study

Another study involved the synthesis of fluoroquinolone-based 4-thiazolidinones, derived from a lead molecule, and their subsequent evaluation for antifungal and antibacterial activities. This illustrates the application of fluoro-substituted compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Synthesis and Antimicrobial Activity of Semicarbazone Derivatives

A series of semicarbazone derivatives were synthesized, with computational pharmacokinetic studies predicting molecular properties. The antimicrobial activity assessment of these compounds against various strains highlighted potential therapeutic applications (Ahsan et al., 2016).

Metabolism and Disposition Studies

Research on the metabolic fate and excretion balance of potent HIV integrase inhibitors in animal models utilized 19F-NMR spectroscopy. This study underscores the role of fluorine in drug metabolism research, offering insights into the disposition of drugs within biological systems (Monteagudo et al., 2007).

Antitumour Activity of Fluorobenzamides

The synthesis of fluorobenzamides containing thiazole and thiazolidine and their evaluation as antimicrobial analogs demonstrate the chemical versatility of fluoro-substituted compounds. This research not only explored the synthesis of these compounds but also evaluated their antimicrobial activity, highlighting the importance of fluorine atoms in enhancing biological activities (Desai et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c1-14(16-7-3-2-4-8-16)22-20(26)18-10-11-19(25)24(23-18)13-15-6-5-9-17(21)12-15/h2-12,14H,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUBYMMWEMSASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)

![N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2566529.png)

![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566533.png)

![Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566535.png)

![(4Z)-5-tert-butyl-4-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B2566542.png)

![3-Methyl-5-[[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2566544.png)

![2-bromo-N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-5-fluoropyridine-4-carboxamide](/img/structure/B2566546.png)